molecular formula C9H19Cl B13190502 1-Chloro-4-ethyl-2-methylhexane

1-Chloro-4-ethyl-2-methylhexane

Cat. No.: B13190502
M. Wt: 162.70 g/mol
InChI Key: ONLYPQZHPBRIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-ethyl-2-methylhexane is an organic compound with the molecular formula C₉H₁₉Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to an alkane chain. This compound is characterized by its branched structure, which includes an ethyl group and a methyl group attached to the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethyl-2-methylhexane can be synthesized through various methods. One common approach involves the chlorination of 4-ethyl-2-methylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into radicals that react with the hydrocarbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, oxidation and reduction reactions can modify the alkyl chain or the chlorine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions often occur in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide, the product is 4-ethyl-2-methylhexanol.

    Elimination Reactions: The major products are alkenes, such as 4-ethyl-2-methylhexene.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

1-Chloro-4-ethyl-2-methylhexane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.

    Biology: Its derivatives are used in the synthesis of biologically active molecules.

    Medicine: Research into its analogs has potential implications for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The stability of this intermediate is influenced by the alkyl groups attached to the carbon atom bearing the chlorine. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylhexane
  • 1-Chloro-3-ethylhexane
  • 1-Chloro-4-methylhexane

Comparison

1-Chloro-4-ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reaction rates due to the steric and electronic effects of the ethyl and methyl groups.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-4-ethyl-2-methylhexane

InChI

InChI=1S/C9H19Cl/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

ONLYPQZHPBRIRY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.